molecular formula C13H20N2 B7793584 Benzyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine

Benzyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine

Cat. No.: B7793584
M. Wt: 204.31 g/mol
InChI Key: MIFUGVARDDDKRU-ZDUSSCGKSA-N
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Description

Benzyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine is a chiral amine compound that features a benzyl group, a methyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine typically involves the reaction of benzyl chloride with (S)-1-pyrrolidin-2-ylmethyl-amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine is unique due to its combination of a benzyl group, a methyl group, and a chiral pyrrolidine ring. This structure provides it with distinct steric and electronic properties, making it valuable in asymmetric synthesis and as a potential therapeutic agent .

Biological Activity

Benzyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and antimicrobial properties. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring, which is known for its versatility in drug design. The stereochemistry of the compound, particularly the (S) configuration, plays a crucial role in its biological interactions. The compound's structure can be represented as follows:

C1H1N Pyrrolidine ring \text{C}_1\text{H}_1\text{N}\quad \text{ Pyrrolidine ring }

1. Neuropharmacological Effects

Research has indicated that compounds containing the pyrrolidine structure exhibit various neuropharmacological effects. For instance, derivatives of pyrrolidine have shown promise as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

  • Case Study : A study demonstrated that certain pyrrolidine derivatives exhibited high selectivity and potency against AChE, with IC50 values in the nanomolar range, suggesting potential therapeutic applications in cognitive enhancement and neuroprotection .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrrolidine derivatives have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria.

  • Case Study : In vitro tests revealed that several pyrrolidine-based compounds exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests that this compound could be a candidate for further development as an antibacterial agent .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is vital for optimizing the biological activity of this compound. Modifications to the benzyl group or variations in the pyrrolidine ring can significantly influence its pharmacological profile.

ModificationEffect on ActivityReference
Addition of electron-withdrawing groupsIncreased AChE inhibition
Variation in alkyl substituentsAltered antibacterial potency
Stereochemical changesEnhanced selectivity for targets

Research Findings and Data Tables

Recent studies have provided insights into the biological activity of this compound and related compounds:

Table 1: Biological Activity Summary

Activity TypeTest OrganismMIC (mg/mL)Reference
AntibacterialStaphylococcus aureus0.0039
AntibacterialEscherichia coli0.025
AChE InhibitionHuman AChEIC50 = 72 nM

Properties

IUPAC Name

N-benzyl-N-methyl-1-[(2S)-pyrrolidin-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-15(11-13-8-5-9-14-13)10-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFUGVARDDDKRU-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C[C@@H]1CCCN1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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